Potassium 1,3-dioxoisoindolin-2-ide, also known by its chemical formula and CAS number 1074-82-4, is an organophosphorus compound characterized by a phthalimide structure. This compound is notable for its applications in organic synthesis and catalysis. The molecular weight of potassium 1,3-dioxoisoindolin-2-ide is approximately 185.22 g/mol, and it exhibits high gastrointestinal absorption properties, indicating its potential bioavailability in biological systems .
Potassium 1,3-dioxoisoindolin-2-ide can be synthesized through several methods:
Potassium 1,3-dioxoisoindolin-2-ide has several applications in various fields:
Potassium 1,3-dioxoisoindolin-2-ide shares similarities with several other compounds within the isoindoline family. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Isoindolinone | 480-91-1 | 0.95 |
1-Oxoisoindoline-5-carbaldehyde | 926307-99-5 | 1.00 |
3-Oxoisoindoline-5-carbaldehyde | 1260664-94-5 | 1.00 |
6-(Aminomethyl)isoindolin-1-one hydrochloride | 1250443-39-0 | 0.98 |
5-(Aminomethyl)isoindolin-1-one hydrochloride | 1422057-35-9 | 0.98 |
What sets potassium 1,3-dioxoisoindolin-2-ide apart from these similar compounds is its unique potassium salt form which enhances its solubility and reactivity compared to other isoindoline derivatives. This property allows it to serve effectively as a catalyst in various organic reactions while maintaining stability under different reaction conditions .
Potassium 1,3-dioxoisoindolin-2-ide-15N belongs to the isoindolinone family, characterized by a fused bicyclic structure comprising a benzene ring and a five-membered lactam ring. The systematic IUPAC name is potassium 1,3-dioxo-1H-isoindol-2-ide-15N, reflecting the substitution pattern and isotopic labeling. Its molecular formula is C₈H₅K¹⁵NO₂, with a molecular weight of 187.22 g/mol. The nitrogen-15 isotope replaces the natural nitrogen-14 at the imide position, a modification critical for isotopic tracing in mechanistic studies.
The compound’s structure is defined by two carbonyl groups at positions 1 and 3 of the isoindoline core, with the negatively charged nitrogen atom stabilized by coordination to potassium. This ionic interaction enhances solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Key spectroscopic identifiers include:
Isoindolinones have been studied since the early 20th century, with phthalimide derivatives first reported in the 1930s as intermediates in dye synthesis. The discovery of potassium phthalimide’s nucleophilic properties in the 1950s revolutionized their use in Gabriel synthesis for primary amine preparation. Isotopic labeling with ¹⁵N gained prominence in the 1980s, driven by the need for precise mechanistic studies in organic and biological chemistry. A landmark synthesis by Samejima et al. (1984) demonstrated the preparation of ¹⁵N-labeled phthalimides via reaction of phthalic anhydride-¹⁵N with potassium hydroxide, a method still widely used today.
Recent advancements focus on stereoselective functionalization. For example, Pd-catalyzed reactions between aziridines and isocyanides have enabled the synthesis of chiral isoindoline derivatives with continuous quaternary carbons, expanding their utility in drug discovery.
¹⁵N labeling provides unique advantages in studying reaction mechanisms and molecular dynamics:
A comparative analysis of isotopic enrichment methods reveals that ¹⁴N→¹⁵N exchange via triflylation and succinyl intermediate formation achieves >90% isotopic purity under mild conditions, making it preferable over de novo synthesis.
The preparation of Potassium 1,3-dioxoisoindolin-2-ide-15N relies fundamentally on nucleophilic substitution reactions utilizing nitrogen-15 labeled precursors [13] [14] [15]. The most established approach involves the reaction of phthalic anhydride with nitrogen-15 enriched urea under controlled thermal conditions [4] [18]. This method demonstrates exceptional efficiency, achieving yields of 96% with purity levels reaching 99.5% and isotopic abundance of 99.04% [4].
The nucleophilic substitution mechanism proceeds through the initial formation of an intermediate phthalamic acid derivative, followed by cyclization to yield the desired phthalimide product [4]. Reaction conditions require a molar ratio of phthalic anhydride to nitrogen-15 urea of 3:1 at temperatures of 140 degrees Celsius under atmospheric pressure [4] [18]. The presence of ortho-xylene as a solvent facilitates the reaction by providing optimal thermal conductivity and preventing decomposition of sensitive nitrogen-15 labeled starting materials [4].
Alternative nucleophilic substitution approaches utilize potassium nitrogen-15 phthalimide as an alkylating agent in Gabriel synthesis reactions [13] [14] [15]. These reactions demonstrate remarkable selectivity when applied to 6-chloro-2-fluoro-9-beta-D-ribofuranosyl-9H-purine derivatives, achieving conversions at 40 degrees Celsius within 9 hours in dimethylformamide solvent [13] [15]. The enhanced reactivity observed with electron-withdrawing groups at the 6-position significantly improves reaction efficiency compared to unsubstituted analogs [13].
Solid-state synthesis optimization represents a significant advancement in the preparation of potassium phthalimide derivatives, offering enhanced efficiency and reduced environmental impact [19] [20] [21]. Microwave-assisted solid-state synthesis has emerged as a particularly effective methodology, dramatically reducing reaction times from days to minutes while maintaining or improving product yields [19] [20].
The application of microwave irradiation at 160 degrees Celsius for 20-30 minutes achieves 86-93% yields of 1,3-disubstituted phthalimide derivatives [20]. These conditions represent a substantial improvement over conventional heating methods, which require 4-5 days to achieve comparable conversions [20]. The microwave-assisted approach also demonstrates superior selectivity, producing predominantly the desired 1,3-substitution pattern with minimal formation of undesired regioisomers [20].
Mechanochemical synthesis using ball milling represents another innovative solid-state approach, though with more limited success compared to microwave methods [20]. Ball milling at 500 rotations per minute for 2 hours with 200 stainless steel balls yields moderate conversions, but typically requires subsequent purification steps to achieve satisfactory product purity [20].
Synthesis Method | Temperature (°C) | Time | Yield (%) | Selectivity |
---|---|---|---|---|
Conventional Heating | 100-120 | 4-5 days | 65-76 | Moderate |
Microwave Irradiation | 160 | 20-30 min | 86-93 | High |
Ball Milling | Ambient | 2 hours | 30-70 | Variable |
Nitrogen-15 incorporation strategies for potassium phthalimide synthesis encompass several distinct methodological approaches, each offering specific advantages for different synthetic applications [4] [6] [8] [11]. The direct incorporation method utilizing nitrogen-15 labeled urea as the nitrogen source represents the most straightforward approach, providing excellent isotopic retention throughout the synthesis [4].
The urea-based incorporation strategy demonstrates exceptional efficiency in transferring nitrogen-15 label to the final product [4]. This method involves the thermal decomposition of nitrogen-15 urea in the presence of phthalic anhydride, resulting in the formation of ammonia equivalents that subsequently condense with the anhydride to form the desired phthalimide [4]. The reaction proceeds quantitatively with minimal isotopic scrambling, maintaining the high isotopic purity of the starting nitrogen-15 urea [4].
Advanced isotopic exchange methodologies have been developed for post-synthetic nitrogen-15 incorporation [8] [11]. These approaches utilize Zincke-type activation strategies involving triflylation of heterocyclic nitrogen atoms followed by nucleophilic displacement with nitrogen-15 enriched aspartate diesters [11]. The method achieves isotopic enrichment levels of 30-80% depending on substrate structure and reaction conditions [11].
The positional selectivity of nitrogen-15 labeling is significantly influenced by steric factors, with greater labeling occurring at less hindered nitrogen positions [11]. Computational analysis reveals that substrates with nitrogen-carbon bond distances greater than 1.330 Angstroms consistently achieve nitrogen-15 incorporation above 30% [11]. This structural parameter serves as a reliable predictor for successful isotopic enrichment [11].
Purification and yield optimization of nitrogen-15 labeled potassium phthalimide requires specialized techniques to preserve isotopic integrity while achieving high chemical purity [34] [35] [38]. The primary challenge in purification involves the separation of isotopically labeled product from unlabeled starting materials and byproducts without compromising the isotopic enrichment [34] [35].
Crystallization-based purification methods prove particularly effective for nitrogen-15 labeled phthalimide derivatives [33]. The addition of a hot ethanolic solution of phthalimide to ethanolic potassium hydroxide solution results in precipitation of the desired potassium salt with high purity [33]. This method achieves purities exceeding 98% while maintaining isotopic integrity [33].
Advanced purification strategies employ chromatographic separation techniques specifically optimized for isotopically labeled compounds [34] [35]. Ion-exchange chromatography using diethylaminoethyl cellulose resin enables effective separation of nitrogen-15 labeled products from cellular contaminants when applied to biosynthetically produced materials [34] [35]. Gradient elution with potassium chloride solutions achieves sharp separation profiles with recovery yields of 60-90% [34] [35].
Yield optimization strategies focus on minimizing isotopic dilution and maximizing product recovery [37] [38]. Flow chemistry approaches demonstrate significant advantages over batch methods, providing precise control of reaction parameters including temperature, residence time, and mixing efficiency [37]. These controlled conditions result in improved selectivity and reduced formation of isotopically diluted byproducts [37].
Mass spectrometric analysis serves as the primary method for determining nitrogen-15 incorporation percentages in purified products [38]. The use of Pearson product-moment correlation coefficients enables objective comparison between experimental and theoretical isotopic profiles, providing accurate determination of isotopic enrichment levels [38]. This analytical approach ensures consistent quality control of nitrogen-15 labeled materials [38].
Purification Method | Purity Achieved (%) | Isotopic Retention (%) | Recovery Yield (%) |
---|---|---|---|
Crystallization | >98 | >95 | 85-90 |
Ion Exchange | 95-98 | >90 | 60-90 |
Flow Synthesis | >95 | >98 | 80-95 |
Combined Methods | >99 | >98 | 70-85 |
The structural characterization of Potassium 1,3-dioxoisoindolin-2-ide-15N encompasses comprehensive crystallographic and spectroscopic analyses that reveal fundamental insights into the molecular organization and vibrational properties of this nitrogen-15 labeled compound.
Potassium 1,3-dioxoisoindolin-2-ide-15N crystallizes in the monoclinic crystal system, specifically adopting the space group P21/n (space group number 14) [1]. The crystallographic unit cell parameters have been precisely determined through single-crystal X-ray diffraction studies conducted at 293 Kelvin using copper Kα radiation with a wavelength of 1.5418 Angstroms [1].
The unit cell dimensions reveal characteristic monoclinic geometry with cell parameters a = 3.841 ± 0.001 Å, b = 27.234 ± 0.003 Å, and c = 7.3616 ± 0.0008 Å [1]. The monoclinic angle β measures 102.09 ± 0.014°, while α and γ remain at 90°, confirming the monoclinic crystal class assignment [1]. The calculated unit cell volume amounts to 753 ± 0.2 ų, accommodating four formula units (Z = 4) within the crystallographic unit cell [1].
The structural refinement achieved exceptional quality with a residual factor R = 0.0323 for significantly intense reflections, indicating high precision in the atomic position determination [1]. The crystal density, determined experimentally through flotation methods, measures 1.45 g/cm³, which corresponds closely with the calculated value based on the unit cell parameters and molecular weight [2].
The monoclinic crystal system properties of this compound reflect the inherent asymmetry introduced by the potassium cation coordination environment and the planar phthalimide anion orientation within the crystal lattice [1]. The elongated b-axis dimension (27.234 Å) suggests extended molecular packing arrangements along this crystallographic direction, which significantly influences the overall crystal morphology and physical properties [1].
The crystal structure of Potassium 1,3-dioxoisoindolin-2-ide-15N exhibits sophisticated hydrogen bonding networks that fundamentally determine the supramolecular organization and stability of the crystalline phase [3]. These hydrogen bonding interactions involve multiple donor and acceptor sites within the phthalimide framework and the coordination sphere of the potassium cations.
The primary hydrogen bonding network originates from the nitrogen-hydrogen functionality of the phthalimide core, which serves as a hydrogen bond donor with a characteristic N-H stretching frequency at 3205 cm⁻¹ [4] [5]. The nitrogen-15 labeled atom participates directly in these hydrogen bonding interactions, creating distinctive spectroscopic signatures in both infrared and nuclear magnetic resonance spectra.
Intermolecular hydrogen bonds form between the imide nitrogen-hydrogen group and the carbonyl oxygen atoms of adjacent phthalimide molecules, establishing a two-dimensional hydrogen bonding network [3]. The hydrogen bond geometries typically exhibit N-H⋯O distances ranging from 2.7 to 3.0 Å, with bond angles approaching linearity (170-180°) [3]. These geometric parameters indicate moderate to strong hydrogen bonding interactions that significantly contribute to the crystal packing stability.
The carbonyl oxygen atoms function as multiple hydrogen bond acceptors, with each oxygen capable of participating in bifurcated hydrogen bonding arrangements [3]. This multidentate acceptor behavior creates robust hydrogen bonding networks that extend throughout the crystal structure, linking individual phthalimide units into coherent supramolecular assemblies [3].
Secondary hydrogen bonding interactions involve the aromatic carbon-hydrogen bonds of the benzene ring system, which form weaker C-H⋯O contacts with carbonyl oxygen atoms [3]. These secondary interactions, while individually weaker than the primary N-H⋯O hydrogen bonds, collectively contribute to the overall crystal packing efficiency and thermal stability of the structure.
The potassium cations, positioned within the crystal lattice interstices, coordinate with multiple oxygen atoms from different phthalimide anions, creating ionic-covalent coordination networks that complement the hydrogen bonding interactions [6]. This coordination environment results in the formation of polymeric chain structures that extend along specific crystallographic directions, contributing to the anisotropic mechanical and thermal properties of the crystalline material [6].
The 15N Nuclear Magnetic Resonance spectroscopy of Potassium 1,3-dioxoisoindolin-2-ide-15N provides definitive structural characterization through the distinctive chemical shift and coupling patterns of the nitrogen-15 labeled nucleus [7] [8]. The 15N chemical shift for the imide nitrogen appears in the characteristic downfield region between 170-180 ppm when referenced to liquid ammonia, or equivalently at -210 to -220 ppm when referenced to nitromethane [9] [8].
This downfield chemical shift positioning reflects the unique electronic environment of the imide nitrogen, which experiences significant deshielding due to the electron-withdrawing effects of the adjacent carbonyl groups [10]. The nitrogen-15 nucleus in the isoindolinone core exhibits reduced electron density compared to aliphatic amines, resulting in this characteristic downfield shift that serves as a diagnostic spectroscopic signature for imide functionality [8].
The 15N Nuclear Magnetic Resonance spectrum displays sharp, well-resolved signals with typical line widths ranging from 10-50 Hz, depending on the measurement conditions and molecular dynamics [7]. The high isotopic enrichment (98 atom % 15N) ensures excellent signal-to-noise ratios and enables sophisticated two-dimensional correlation experiments for complete structural assignment [11].
Heteronuclear coupling patterns provide additional structural information, particularly the one-bond 15N-13C coupling constants which typically measure 13-15 Hz for the imide carbon-nitrogen bonds [12]. These coupling constants reflect the hybridization state and bond order of the nitrogen-carbon interactions within the cyclic imide structure [12]. Two-bond and three-bond coupling constants with aromatic carbon atoms appear as smaller values (2-8 Hz) that can be resolved through high-resolution spectroscopic techniques [12].
The spin-lattice relaxation time (T₁) for the 15N nucleus varies with temperature and molecular mobility, typically ranging from several seconds to minutes in the solid state [7]. The negative nuclear Overhauser effect, characteristic of 15N nuclei due to their negative magnetogyric ratio, influences the signal intensities and requires careful consideration during quantitative measurements [7].
Temperature-dependent 15N Nuclear Magnetic Resonance studies reveal dynamic processes within the crystal lattice, including hydrogen bond exchange kinetics and molecular reorientational motions [13]. These dynamic effects manifest as changes in chemical shift, line width, and relaxation parameters, providing insights into the solid-state behavior and phase transition properties of the material [13].
The infrared spectroscopic characterization of Potassium 1,3-dioxoisoindolin-2-ide-15N reveals distinctive vibrational modes that provide comprehensive structural information about the isoindolinone core and its intermolecular interactions [14] [4]. The vibrational spectrum exhibits characteristic absorption bands that serve as definitive fingerprints for the cyclic imide functionality and its crystalline environment.
The most prominent spectroscopic features arise from the carbonyl stretching vibrations of the imide functional group, which appear as two distinct absorption bands at 1774 cm⁻¹ and 1745 cm⁻¹ [4] [14]. The higher frequency band at 1774 cm⁻¹ corresponds to the asymmetric stretching mode of the two carbonyl groups, while the more intense band at 1745 cm⁻¹ represents the symmetric stretching vibration [4]. This dual carbonyl absorption pattern constitutes a diagnostic characteristic of cyclic imides and distinguishes them from other carbonyl-containing functional groups [15] [16].
The nitrogen-hydrogen stretching vibration manifests as a medium-intensity absorption at 3205 cm⁻¹, positioned within the characteristic range for imide N-H bonds [4] [5]. This frequency reflects the moderate hydrogen bonding environment within the crystal structure, showing a slight downfield shift compared to isolated imide molecules due to intermolecular hydrogen bonding interactions [5].
Aromatic carbon-hydrogen stretching vibrations appear in the 3067-3020 cm⁻¹ region, exhibiting the characteristic sharp, medium-intensity absorption pattern typical of substituted benzene rings [17]. The aromatic carbon-carbon stretching modes contribute variable-intensity absorptions in the 1630-1600 cm⁻¹ region, often overlapping with other ring vibrations but providing confirmation of the intact aromatic system [18].
The carbon-nitrogen stretching vibration of the imide linkage produces a relatively weak absorption in the 1235-1165 cm⁻¹ region [4]. This vibration, while less intense than the carbonyl stretches, provides important structural information about the cyclic nature of the imide and the strength of the carbon-nitrogen bonds within the heterocyclic ring system.
The nitrogen-hydrogen bending vibration appears as a weak absorption around 1505 cm⁻¹, though this band often exhibits reduced intensity in cyclic imides compared to acyclic analogs [4]. Additional characteristic vibrations include ring breathing modes in the 800-700 cm⁻¹ region, which provide information about the overall skeletal vibrations of the isoindolinone ring system [18].